1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Description
Structure
3D Structure
Properties
CAS No. |
1416157-63-5 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-bromo-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3/b10-5- |
InChI Key |
GGRZFWDSJRGFPI-YHYXMXQVSA-N |
SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O |
Isomeric SMILES |
C/C(=N/O)/C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 5 Bromo 2 Hydroxyphenyl Ethanone Oxime
Precursor Synthesis: 1-(5-Bromo-2-hydroxyphenyl)ethanone
The synthesis of the key precursor, 1-(5-bromo-2-hydroxyphenyl)ethanone, is pivotal and can be achieved through several strategic routes. The most prominent of these is the Fries rearrangement, a classic method for converting phenolic esters into hydroxyaryl ketones. sigmaaldrich.cnwikipedia.org An alternative approach involves the direct bromination of 2-hydroxyacetophenone (B1195853).
A typical synthesis via the Fries rearrangement starts with the acylation of p-bromophenol. chemicalbook.com In a representative procedure, p-bromophenol is treated with acetyl chloride to form the intermediate ester, 4-bromophenyl acetate. This ester then undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at elevated temperatures (e.g., 130°C). chemicalbook.com This reaction selectively yields the ortho-acylated product, 1-(5-bromo-2-hydroxyphenyl)ethanone, with high efficiency. chemicalbook.com
Table 1: Fries Rearrangement for 1-(5-Bromo-2-hydroxyphenyl)ethanone Synthesis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Bromophenol | 1. Acetyl chloride 2. Aluminum chloride | 1. 0°C to room temp 2. 130°C, 2h | 1-(5-Bromo-2-hydroxyphenyl)ethanone | 87% | chemicalbook.com |
| 4-Bromophenyl acetate | Aluminum chloride | 110°C to 160°C (solvent-free) | 1-(5-Bromo-2-hydroxyphenyl)ethanone | 84–91% | chemicalbook.com |
Strategies for Bromination of 2-Hydroxyacetophenone and Related Phenols
The direct bromination of 2-hydroxyacetophenone offers an alternative pathway to the precursor. This electrophilic aromatic substitution must be carefully controlled to ensure bromination occurs at the desired position on the aromatic ring (nuclear bromination) rather than on the acetyl side-chain (α-bromination).
The regioselectivity of the bromination of hydroxyaryl ketones is highly dependent on the reaction conditions. researchgate.net Generally, the presence of water favors nuclear substitution. cbijournal.com Several eco-friendly methods have been developed that exclusively lead to nuclear bromination. These methods utilize reagents such as ammonium (B1175870) bromide in combination with an oxidant like ammonium persulfate or Oxone, or a Zn-Br₂/H₂O system. cbijournal.com For instance, using ammonium bromide and Oxone in methanol (B129727) can effectively produce 5-bromo-2-hydroxyacetophenone from 2-hydroxyacetophenone. cbijournal.com In contrast, conducting the bromination in anhydrous acetic acid tends to promote side-chain substitution. researchgate.net
Table 2: Reagents for Nuclear Bromination of o/p-Hydroxyacetophenones
| Reagent System | Solvent | Outcome | Reference |
|---|---|---|---|
| NH₄Br-(NH₄)₂S₂O₈ | Aqueous (grinding) | Nuclear bromination | cbijournal.com |
| NH₄Br-Oxone | Methanol or Methanol/Water | Nuclear bromination | cbijournal.com |
| Zn-Br₂ | Water | Nuclear bromination | cbijournal.com |
| Bromine | Aqueous Acetic Acid | Nuclear substitution | researchgate.net |
| Bromine | Anhydrous Acetic Acid | Side-chain substitution | researchgate.net |
Functional Group Interconversions and Aromatic Ring Functionalization
The Fries rearrangement is a prime example of a functional group interconversion, transforming a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group. wikipedia.org This reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong Brønsted acids. sigmaaldrich.cnresearchgate.net The regiochemical outcome (ortho- vs. para-acylation) is temperature-dependent; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. wikipedia.orgajchem-a.com In the synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone from 4-bromophenyl acetate, the desired ortho-acylation is achieved under specific conditions. chemicalbook.com
Other functional group interconversions can also be envisioned for modifying the aromatic ring. For example, diazotization of an amino group to form a diazonium salt, followed by hydrolysis or other transformations, is a versatile strategy for introducing various functional groups onto an aromatic ring. chemicalbook.com
Oximation Reaction Protocols
The conversion of the precursor ketone, 1-(5-bromo-2-hydroxyphenyl)ethanone, into its corresponding oxime is typically achieved through condensation with hydroxylamine (B1172632). byjus.com The standard procedure involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270), which serves as both a solvent and an acid scavenger. orgsyn.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.org Alternative, more efficient methods have been developed, including solvent-assisted mechanochemical grinding and the use of various catalysts to accelerate the reaction. rsc.orgiaea.org
Mechanistic Aspects of Oxime Formation from Ketones
The formation of an oxime from a ketone is a well-understood addition-elimination reaction. thieme-connect.com The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. ic.ac.ukyoutube.com This step is facilitated by the α-effect, where the lone pairs on the adjacent oxygen atom enhance the nucleophilicity of the nitrogen. ic.ac.uk
This initial attack forms a tetrahedral intermediate, also known as a carbinolamine. youtube.com Following this, a series of proton transfers occurs. The negatively charged oxygen of the intermediate is protonated, while the nitrogen is deprotonated. youtube.com The final step is the elimination of a water molecule, which is facilitated by the protonation of the hydroxyl group, turning it into a good leaving group. youtube.commasterorganicchemistry.com The lone pair of electrons on the nitrogen then forms a double bond with the carbon, resulting in the final oxime product. youtube.com The entire process is typically catalyzed by weak acid. byjus.com
Regiochemical and Stereochemical Control in Ketoxime Synthesis
Since 1-(5-bromo-2-hydroxyphenyl)ethanone is an unsymmetrical ketone, its oximation can result in two different geometric isomers, (E) and (Z). tandfonline.com The control of stereochemistry is a significant aspect of ketoxime synthesis, as the properties and reactivity of the isomers can differ. thieme.de
The ratio of the resulting (E) and (Z) isomers is often under thermodynamic control, and the equilibrium can be influenced by temperature. thieme.deresearchgate.net Several methods have been developed to achieve stereoselective synthesis. For example, the use of ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst under solvent-free conditions has been shown to be highly regioselective, yielding predominantly the E-ketoxime. tandfonline.com This selectivity is attributed to the thermodynamic stability of the E-isomer, where the equilibrium is rapidly shifted. tandfonline.com Similarly, catalysts like copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) have been employed to achieve high stereoselectivity under mild conditions. thieme-connect.comresearchgate.net Furthermore, it is possible to isomerize a mixture of isomers to favor the more stable E-isomer by treatment with anhydrous protic or Lewis acids. google.com
Post-Synthetic Modifications and Analogues of 1-(5-Bromo-2-hydroxyphenyl)ethanone Oxime
This compound possesses several reactive sites—the oxime hydroxyl, the phenolic hydroxyl, and the aryl bromide—making it a versatile scaffold for the synthesis of various analogues.
The oxime functional group itself is a valuable synthetic intermediate. It can famously undergo the Beckmann rearrangement when treated with acid, which would convert the ketoxime into a substituted amide. masterorganicchemistry.com The C=N bond of the oxime can also be reduced, typically by catalytic hydrogenation or with reagents like lithium aluminum hydride, to yield the corresponding primary amine. byjus.com
The hydroxyl group of the oxime can be derivatized to form O-substituted oximes, or oxime ethers. This is commonly achieved by reacting the oxime with an organohalide, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. google.com
Furthermore, the phenolic hydroxyl and the bromo-substituent on the aromatic ring provide additional handles for modification. The phenol (B47542) can be alkylated or acylated, while the aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications allow for the creation of a diverse library of analogues with potentially new chemical and biological properties. For instance, related 2-hydroxyacetophenone oxime structures have been elaborated to create novel compounds for applications such as mineral collection in flotation processes. nih.gov
Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) on the benzene (B151609) ring of this compound is a key site for derivatization. Its acidic proton can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, leading to the formation of ethers and esters. These modifications can significantly alter the molecule's physical, chemical, and biological properties.
Alkylation (Ether Formation):
One of the most common transformations of the phenolic hydroxyl group is its conversion into an ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction involves the nucleophilic substitution of the halide by the phenoxide.
The general procedure involves treating this compound with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an inert solvent like dimethylformamide (DMF) or acetone. This deprotonates the hydroxyl group to form the corresponding sodium or potassium phenoxide. The subsequent addition of an alkylating agent results in the formation of the desired 1-(5-bromo-2-alkoxyphenyl)ethanone oxime derivative.
Table 1: Examples of Alkylation Reactions at the Phenolic Hydroxyl Group
| Reactant | Reagents | Product |
|---|
Esterification (Ester Formation):
The phenolic hydroxyl group can also be converted into an ester through reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine or triethylamine. researchgate.net This reaction, known as acylation, results in the formation of a phenyl ester derivative.
For instance, reacting this compound with acetyl chloride in the presence of pyridine would yield 4-bromo-2-(1-(hydroxyimino)ethyl)phenyl acetate. The base serves to neutralize the hydrochloric acid byproduct and to catalyze the reaction. researchgate.net These ester derivatives are often used as protecting groups or to enhance the lipophilicity of the parent molecule.
Table 2: Examples of Esterification Reactions at the Phenolic Hydroxyl Group
| Reactant | Reagents | Product |
|---|
Derivatization of the Oxime Nitrogen and Carbon
The oxime functional group (-C(CH₃)=NOH) is another reactive center within the molecule, allowing for derivatization at both the nitrogen and the adjacent carbon atom.
O-Alkylation and O-Acylation of the Oxime:
The hydroxyl group of the oxime is itself acidic and can be derivatized. O-alkylation of the oxime can be accomplished by treating it with an alkyl halide in the presence of a base, similar to the alkylation of the phenolic hydroxyl. google.com This reaction yields an oxime ether. It is important to use selective reaction conditions if the phenolic hydroxyl group is to remain unmodified.
Similarly, O-acylation can be achieved by reacting the oxime with an acid chloride or anhydride to form an oxime ester. arpgweb.com Oxime esters are valuable synthetic intermediates and have been studied for a variety of applications. arpgweb.com
Table 3: Derivatization at the Oxime Oxygen
| Reaction Type | Reagents | Product Structure |
|---|---|---|
| O-Alkylation | Alkyl Halide (R-X), Base | -C(CH₃)=N-OR |
Beckmann Rearrangement:
A characteristic reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide. researchgate.nettandfonline.com When this compound is treated with a strong acid such as sulfuric acid, polyphosphoric acid, or with reagents like phosphorus pentachloride, it undergoes this rearrangement. tandfonline.com
The reaction is stereospecific; the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Since this compound is an unsymmetrical ketoxime, it can exist as two geometric isomers, (E) and (Z). Each isomer will yield a different amide product upon rearrangement.
Migration of the 5-bromo-2-hydroxyphenyl group: If the phenyl group is anti to the oxime's hydroxyl group, it will migrate to the nitrogen atom. Subsequent tautomerization of the resulting nitrilium ion intermediate yields N-(5-bromo-2-hydroxyphenyl)acetamide.
Migration of the methyl group: If the methyl group is anti to the oxime's hydroxyl group, it will migrate, leading to the formation of 5-bromo-2-hydroxy-N-methylbenzamide after tautomerization.
The specific product obtained depends on the stereochemistry of the starting oxime. The kinetics and mechanism of the Beckmann rearrangement for substituted acetophenone (B1666503) oximes have been studied extensively, with findings indicating that the reaction proceeds through an N-arylnitrilium ion intermediate in sulfuric acid. rsc.orgnih.govacs.org
Reaction Pathways and Mechanistic Investigations of 1 5 Bromo 2 Hydroxyphenyl Ethanone Oxime
Reactivity of the Oxime Group
The oxime functional group in 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is a versatile moiety, participating in a range of chemical transformations. Its reactivity is influenced by the presence of the brominated phenolic ring, which can affect the electronic properties of the oxime.
Rearrangement Reactions (e.g., Beckmann Rearrangement and Related Transformations)
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.orgbyjus.com For ketoximes like this compound, this rearrangement yields a substituted amide. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgacs.org
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.comresearchgate.net The stereochemistry of the oxime is crucial, as the group that migrates is the one positioned opposite to the hydroxyl group. wikipedia.orgyoutube.com
Various catalysts have been developed to facilitate the Beckmann rearrangement under milder conditions. These include solid acid catalysts like zeolites and organocatalysts such as trifluoroacetic acid. researchgate.netunive.it Microwave-assisted methods have also been employed to enhance reaction rates. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the rearrangement. wikipedia.orgresearchgate.net
Table 1: Catalysts and Conditions for Beckmann Rearrangement of Substituted Acetophenone (B1666503) Oximes
| Catalyst/Reagent | Solvent | Conditions | Product | Reference(s) |
| Sulfuric Acid (70-98%) | - | Varies | Substituted Acetanilide | researchgate.net |
| Anhydrous FeCl3 on Silica Gel | - | Co-grinding | Substituted Amide | researchgate.net |
| Montmorillonite K10-FeCl3 | Acetonitrile | Varies | Substituted Amide | researchgate.net |
| Trifluoroacetic Acid (TFA) | Chloroform | Varies | Substituted Amide | unive.it |
| N-fluorobenzenesulfonimide (NFSI)/Lewis Acid | Varies | Microwave-assisted | Substituted Amide | researchgate.net |
Radical Pathways and Radical-Initiated Transformations Involving Oxime Radicals
The oxime group can participate in radical reactions, primarily through the formation of iminoxyl radicals. nih.gov These radicals are valuable intermediates in organic synthesis, enabling various transformations such as oxidative cyclization and functionalization. nih.govbeilstein-journals.org
Iminoxyl radicals (R₂C=NO•) are generated from oximes through oxidation via single-electron transfer (SET). nih.govthieme-connect.com This can be achieved using various methods, including chemical oxidants (like copper(II) salts), electrochemical methods, or photoredox catalysis. nih.govthieme-connect.comresearchgate.net Once generated, iminoxyl radicals can undergo several reaction pathways. nih.gov A key reaction is intramolecular hydrogen atom transfer (HAT), which can lead to the formation of a C-centered radical. beilstein-journals.org This intermediate can then undergo further reactions, such as cyclization. beilstein-journals.orgthieme-connect.com
Iminoxyl radicals can also lead to the formation of iminyl radicals (R₂C=N•). nih.gov Iminyl radicals are σ-type radicals with the unpaired electron residing in an sp²-hybridized orbital. acs.org They are considered nucleophilic and can participate in reactions like intramolecular homolytic aromatic substitution (HAS) to form N-containing heterocyclic compounds. researchgate.net The generation of iminyl radicals from oxime derivatives can be achieved through reductive cleavage of the N-O bond, for example, using samarium diiodide (SmI₂). organic-chemistry.org
The reactivity of these radical intermediates is influenced by the substituents on the oxime. researchgate.net For this compound, the electronic effects of the bromo and hydroxyl groups on the aromatic ring would play a role in the stability and subsequent reactions of the corresponding iminoxyl and iminyl radicals.
Nucleophilic and Electrophilic Reactivity at the Oxime Moiety
Protonation of the oxime's hydroxyl group under acidic conditions enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. acs.org This is a key step in reactions like the Beckmann rearrangement. acs.orgmasterorganicchemistry.com The oxime can also be converted into derivatives, such as oxime esters, to modify its reactivity. unive.it
Deoximation Reactions and Subsequent Chemical Reactivity of Formed Ketones
Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. niscpr.res.in This reaction is important for the deprotection of carbonyl groups, as oximes are stable and can be used as protecting groups in multi-step syntheses. rhhz.net A variety of reagents and methods have been developed for deoximation, including oxidative and reductive methods. niscpr.res.inresearchgate.net
Microwave-assisted deoximation has been shown to be an efficient method, often leading to shorter reaction times and cleaner products. niscpr.res.in Reagents such as N-iodosuccinimide under microwave irradiation can effectively cleave oximes to yield the parent carbonyl compound. asianpubs.org Other methods employ catalysts like sodium nitrite (B80452) in the presence of an acid co-catalyst or transition metal-based systems. rhhz.netresearchgate.net
Once 1-(5-Bromo-2-hydroxyphenyl)ethanone is regenerated through deoximation, the ketone functionality can undergo a wide range of chemical reactions. These include α-halogenation, where a halogen atom is introduced at the carbon adjacent to the carbonyl group. quora.comshodhsagar.com The ketone can also be a substrate for various condensation reactions and can be reduced to the corresponding alcohol. nih.gov
Table 2: Selected Reagents for Deoximation Reactions
| Reagent/Catalyst System | Conditions | Product | Reference(s) |
| SnCl₂/TiCl₃ | Varies | Ketone/Aldehyde | rhhz.net |
| Si₂Cl₆/SiO₂ | Toluene, reflux | Ketone/Aldehyde | rhhz.net |
| NaNO₂/Amberlyst-15 | CH₂Cl₂/H₂O, O₂ | Ketone/Aldehyde | rhhz.net |
| N-Iodosuccinimide | Acetone, Microwave | Ketone/Aldehyde | asianpubs.org |
| Graphene Oxide/NaNO₂ | Air | Ketone/Aldehyde | researchgate.net |
Chemical Transformations of the Brominated Phenolic Core
The brominated phenolic core of this compound offers multiple sites for chemical modification. The reactivity of the aromatic ring is influenced by the activating hydroxyl group and the deactivating but ortho-, para-directing bromo and acetyl groups.
Electrophilic aromatic substitution reactions can occur on the phenyl ring. The positions for further substitution will be directed by the existing substituents. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com The bromine atom is deactivating but also directs to the ortho and para positions. The acetyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of further bromination or other electrophilic substitution reactions. google.comchemrxiv.org
The bromine atom itself can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds and allow for the introduction of a wide variety of substituents at the position of the bromine atom.
The phenolic hydroxyl group can also be a site for chemical transformations. It can be alkylated or acylated to form ethers and esters, respectively. nih.gov These modifications can alter the compound's physical and biological properties.
Aryl Halide Reactivity in Cross-Coupling and Other Substitution Reactions
The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. The aryl bromide can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents at the C5 position.
Palladium-catalyzed methods are particularly efficient for the functionalization of aryl bromides. uzh.chnih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields and selectivity, transforming the bromo-substituted precursor into more complex derivatives. uzh.chresearchgate.net For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Sonogashira coupling would install an alkyne moiety, a versatile handle for further synthetic manipulations.
Table 1: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 5-Aryl-2-hydroxyphenyl ethanone (B97240) oxime |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 5-Alkynyl-2-hydroxyphenyl ethanone oxime |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 5-Alkenyl-2-hydroxyphenyl ethanone oxime |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base | 5-(Amino)-2-hydroxyphenyl ethanone oxime |
Redox Chemistry and Oxidation Pathways of the Hydroxyphenyl Moiety
The this compound molecule possesses two key moieties susceptible to redox transformations: the hydroxyphenyl group and the oxime functional group.
The hydroxyphenyl moiety, specifically the phenol (B47542) group, is susceptible to oxidation. Under appropriate oxidizing conditions, phenols can be converted to quinone-like structures. This transformation is a critical consideration in reaction design, as it can represent either a desired synthetic pathway or an unwanted side reaction. The specific oxidation products would depend on the reagents and conditions employed.
Conversely, the oxime group is readily reduced. Catalytic reduction of oximes is a direct method for synthesizing valuable hydroxylamine (B1172632) derivatives or primary amines. nih.gov The reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with platinum-based catalysts) or hydride reagents. nih.govwikipedia.org The chemoselectivity of the reduction is a key challenge, as over-reduction can cleave the weak N-O bond, leading to the corresponding primary amine instead of the hydroxylamine. nih.gov
Table 2: Potential Redox Transformations
| Moiety | Transformation | Reagents/Conditions (Typical) | Resulting Functional Group |
|---|---|---|---|
| Hydroxyphenyl | Oxidation | Oxidizing agents (e.g., Fremy's salt) | Quinone derivative |
| Oxime | Reduction | H₂, PtO₂; or NaBH₄ | N-Hydroxylamine |
| Oxime | Over-reduction | Stronger reducing agents / conditions | Primary amine |
Directed Transformations by Peripheral Functionalities (e.g., Chelation-Assisted Reactions)
The hydroxyl and oxime groups are not merely passive functionalities; they can actively direct synthetic transformations. Their proximity allows them to act as a bidentate chelating system for transition metal catalysts. This chelation brings the metal center close to the C-H bond at the C3 position of the phenyl ring, enabling site-selective C-H functionalization. sigmaaldrich.com
This strategy, often referred to as directing group-assisted C-H activation, has become a powerful tool in organic synthesis. nih.gov The oxime functionality, in particular, has been extensively used as an effective directing group in palladium-, rhodium-, and ruthenium-catalyzed C-H activation reactions. rsc.orgresearchgate.net In many of these transformations, the oxime's N-O bond also serves as an "internal oxidant," obviating the need for external oxidizing agents and often releasing water or an alcohol as the sole byproduct. rsc.org This approach allows for the direct introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups) at the ortho-position relative to the directing group, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.
Table 3: Chelation-Assisted C-H Functionalization
| Reaction Type | Catalyst (Typical) | Coupling Partner | Resulting Structure |
|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ | Aryl halide | 3-Aryl-5-bromo-2-hydroxyphenyl ethanone oxime |
| C-H Alkenylation | [RhCp*Cl₂]₂ | Alkene | 3-Alkenyl-5-bromo-2-hydroxyphenyl ethanone oxime |
| C-H Annulation | [Ru(p-cymene)Cl₂]₂ | Alkyne | Fused heterocyclic system |
Intramolecular Cyclization and Heterocycle Formation
The strategic placement of reactive functional groups makes this compound a versatile precursor for the synthesis of various heterocyclic structures. Intramolecular reactions can forge new rings, leading to complex molecular architectures.
Synthesis of Nitrogen-Containing Heterocycles from Oxime Derivatives
The oxime functionality is a cornerstone for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.orgclockss.org One of the most classic transformations of an oxime is the Beckmann rearrangement, where treatment with an acid catalyst converts the ketoxime into an N-substituted amide. wikipedia.org In this case, the rearrangement would yield an N-(5-bromo-2-hydroxyphenyl)acetamide derivative. This amide could then serve as an intermediate for the synthesis of other heterocycles.
Furthermore, the oxime can be a source of iminyl radicals. dntb.gov.uansf.gov Under radical-generating conditions, an iminyl radical can be formed, which can then participate in intramolecular cyclization reactions, for instance, by attacking the aromatic ring to form fused nitrogen-containing ring systems. The specific outcome would be highly dependent on the reaction conditions and the presence of other functional groups.
Table 4: Heterocycle Synthesis Pathways from the Oxime Moiety
| Reaction Type | Reagents/Conditions (Typical) | Intermediate/Product |
|---|---|---|
| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | N-(5-bromo-2-hydroxyphenyl)acetamide |
| Iminyl Radical Cyclization | Radical initiator (e.g., AIBN, light) | Fused tricyclic N-heterocycle |
Metal-Catalyzed Annulations Involving Oxime Substrates
Building upon the principles of chelation-assisted C-H activation (Section 3.2.3), metal-catalyzed annulation reactions provide a powerful route to fused heterocyclic systems. In these reactions, the oxime and hydroxyl groups first direct a metal catalyst to activate the C-H bond at the C3 position. The resulting metallacyclic intermediate then reacts with a coupling partner, such as an alkyne or an alkene, in a process that forms a new ring fused to the original phenyl ring. rsc.org
For example, a rhodium(III)-catalyzed coupling with an alkyne could lead to the formation of a substituted benzisoxazole or related fused N,O-heterocycles after cyclization and rearrangement steps. researchgate.net The oxime group not only directs the initial C-H activation but is also incorporated into the newly formed heterocyclic ring, demonstrating high atom economy and synthetic efficiency.
Table 5: Example of a Metal-Catalyzed Annulation Reaction
| Catalyst System (Typical) | Coupling Partner | Potential Heterocyclic Product |
|---|---|---|
| [RhCp*Cl₂]₂ / AgSbF₆ | Unsymmetrical Alkyne (R¹-C≡C-R²) | Fused Isoxazole (B147169) Derivative |
Advanced Characterization and Computational Studies
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is indispensable for the precise determination of the compound's atomic connectivity and three-dimensional structure.
Multi-dimensional NMR spectroscopy offers a powerful, non-destructive method for mapping the complete covalent framework of 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime. Techniques such as 2D COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, leading to an unequivocal assignment of all ¹H and ¹³C chemical shifts.
Analysis of related compounds, such as N-(4-methylphenyl-2-hydroxy) formamide, has demonstrated the utility of combining ¹³C NMR, DEPT-135, and various 2D NMR spectra for complete structural assignment. researchgate.net The expected NMR data for this compound would provide clear evidence for the substituted phenyl ring, the ethoxyimine group, and the hydroxyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable solvent (e.g., DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O Carbon | - | ~155-160 |
| Methyl Protons (-CH₃) | ~2.2-2.4 | ~12-15 |
| Aromatic Protons | ~6.8-7.6 | ~115-155 |
| Phenolic Proton (-OH) | ~9.5-11.0 | - |
Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.
NMR spectroscopy is particularly adept at investigating the dynamic processes and stereoisomerism inherent in oxime structures. The C=N double bond in this compound gives rise to two potential stereoisomers, (E) and (Z), which can often be distinguished by their unique NMR spectra.
Furthermore, studies on structurally similar molecules, like cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, reveal the presence of complex conformational dynamics in solution. nih.gov Temperature-dependent NMR studies can be utilized to probe the rotational barriers around single bonds, such as the C-Ar bond. researchgate.net These investigations confirm the existence of different conformers in solution and allow for the calculation of the free energy of activation for these rotational processes. researchgate.net The formation of intra- and intermolecular hydrogen bonds, which significantly influences conformational preferences, can also be thoroughly studied using advanced NMR techniques. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) coupled with HRMS reveals detailed information about the molecule's fragmentation pathways, which is crucial for structural confirmation. The mass spectra of related 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes have been studied, and their fragmentation patterns elucidated. researchgate.net For this compound, the primary fragmentation modes are expected to include:
α-Cleavage: Loss of the methyl radical (•CH₃) from the ethylidene moiety is a common pathway for ketones and oximes. miamioh.edu
Loss of Water: The presence of both hydroxyl and oxime groups can lead to the elimination of a water molecule (H₂O) from the molecular ion. researchgate.net
Cleavage of the N-O Bond: A characteristic fragmentation for oximes.
McLafferty Rearrangement: While less common for aromatic systems, this rearrangement can occur if structural conditions permit. nih.govnih.gov
Skeletal Rearrangements: The simultaneous loss of water and an alkyl group from the molecular ion in similar compounds suggests the formation of stable heterocyclic systems. researchgate.net
Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound (C₈H₈BrNO₂)
| Fragment | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 229/231 (isotope pattern) |
| [M-CH₃]⁺ | Loss of methyl radical | 214/216 |
| [M-OH]⁺ | Loss of hydroxyl radical | 212/214 |
| [M-H₂O]⁺ | Loss of water | 211/213 |
Note: Bromine's isotopic pattern (⁷⁹Br/⁸¹Br) will result in characteristic M/M+2 peaks for bromine-containing fragments.
In the crystal lattice of this compound, strong intermolecular hydrogen bonds are expected to play a dominant role in the packing arrangement. Specifically, O-H···N hydrogen bonds between the phenolic hydroxyl group of one molecule and the oxime nitrogen of an adjacent molecule are likely to form dimers or extended chains. nih.gov Analysis of the parent ketone, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, shows the molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. nih.gov Similar intramolecular hydrogen bonding might be observed in the oxime derivative, influencing its conformation.
Table 3: Typical Crystallographic Data Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit |
| Bond Lengths (Å) | e.g., C=N, N-O, C-Br, C-O |
| Bond Angles (°) | e.g., C-C=N, C=N-O |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Vibrational and Electronic Spectroscopy
These spectroscopic methods probe the vibrational and electronic energy levels of the molecule, providing valuable information about functional groups and bonding.
Infrared (IR) and Raman spectroscopies are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
The O-H stretching vibration of the phenolic group typically appears as a broad band in the IR spectrum, with its position and shape being highly sensitive to hydrogen bonding. The C=N stretching vibration of the oxime group gives a characteristic band, while the N-O stretch appears at a lower frequency. The aromatic ring will exhibit several bands corresponding to C-H stretching and C=C in-plane stretching, as well as out-of-plane C-H bending vibrations, the positions of which are influenced by the substitution pattern.
Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching (H-bonded) | 3200-3500 (Broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Oxime C=N | Stretching | 1620-1680 |
| Aromatic C=C | Ring Stretching | 1450-1600 |
| Oxime N-O | Stretching | 900-960 |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions typically observed in such molecules are π → π* and n → π* transitions. pharmatutor.orgshu.ac.uk
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org These transitions are characteristic of compounds with unsaturated centers, such as the benzene (B151609) ring and the C=N bond of the oxime group in this compound. pharmatutor.org These transitions are generally of high intensity. shu.ac.uk The presence of a conjugated system, which includes the phenyl ring, the ethanone (B97240), and the oxime functionalities, leads to a delocalization of π electrons, which in turn lowers the energy gap between the π and π* orbitals. This results in a shift of the absorption maximum to longer wavelengths (a bathochromic shift).
The n → π* transitions occur when a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) is promoted to a π* antibonding orbital. pharmatutor.org These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk
Theoretical and Computational Chemistry
Theoretical and computational chemistry offer profound insights into the molecular and electronic properties of this compound, complementing experimental data and providing predictive power.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide detailed information about its molecular geometry, electronic properties, and spectroscopic characteristics.
By performing geometry optimization, the most stable three-dimensional arrangement of the atoms in the molecule can be determined. Subsequent calculations on this optimized structure can elucidate various electronic parameters. A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition, which is relevant to UV-Vis spectroscopy. libretexts.org
DFT calculations can also predict various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, global hardness, and electrophilicity index. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. A study on bromo-substituted acetophenones has shown that the position of the bromine substituent can influence the electronic and structural properties of the molecule. researchgate.net
Below is an interactive table showcasing representative data that could be obtained from DFT calculations for this compound, based on findings for similar molecules.
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules in a solution environment. nih.govresearchgate.net
The molecule possesses several rotatable single bonds, such as the C-C bond connecting the acetyl oxime group to the phenyl ring and the C-N and N-O bonds within the oxime moiety. Rotation around these bonds can lead to different conformers with varying energies. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. researchgate.net This information is crucial for understanding the molecule's behavior in solution, as different conformers may exhibit different reactivities and spectroscopic properties.
Furthermore, MD simulations can model the explicit interactions between this compound and solvent molecules. This includes the formation of hydrogen bonds between the hydroxyl and oxime groups of the solute and the solvent molecules. nih.gov The analysis of these intermolecular interactions helps to understand the solvation process and its effect on the molecule's conformation and properties. Studies on similar oxime compounds have utilized NMR spectroscopy in conjunction with computational methods to investigate molecular dynamics and hydrogen bonding in solution. nih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Methods and Transition State Analysis
Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation or its participation in subsequent transformations, computational methods can map out the entire reaction pathway.
The formation of an oxime from a ketone and hydroxylamine (B1172632) is a classic organic reaction. Computational studies can model the step-by-step mechanism of this reaction, including the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon, subsequent proton transfers, and the final dehydration step to form the oxime. ic.ac.uk By calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states, the reaction's energetic profile can be constructed.
Transition state analysis is a key component of these studies. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. DFT calculations are frequently employed to locate and characterize transition state structures. researchgate.net For instance, in the formation of oximes, computational analysis can help to understand the role of catalysts and the effect of solvent molecules in facilitating proton transfer steps. ic.ac.uk Furthermore, computational methods can be used to explore the reactivity of the synthesized oxime in various chemical transformations, predicting the most likely reaction pathways and the structures of the resulting products. acs.orgorganic-chemistry.org
Coordination Chemistry and Supramolecular Interactions
Ligand Properties of 1-(5-Bromo-2-hydroxyphenyl)ethanone Oxime
Oximes are a class of organic compounds containing the >C=N-OH functional group and are well-known for their ability to form stable coordination compounds with a wide range of metal ions. wustl.edu Phenolic oximes, such as this compound, are particularly noteworthy due to the presence of the phenolic -OH group, which enhances their coordination capabilities.
Phenolic oximes are versatile ligands capable of adopting several coordination modes. The classical and most frequently observed mode involves the deprotonation of the phenolic hydroxyl group, allowing the ligand to coordinate to a metal center as a mono-anionic bidentate ligand through the phenolic oxygen and the oxime nitrogen atoms. researchgate.netcapes.gov.br This chelation forms a stable six-membered ring with the metal ion.
However, structural studies have revealed a variety of less common binding motifs. researchgate.netcapes.gov.br Under certain conditions, deprotonation of both the phenolic and the oximic hydrogens can occur, transforming the molecule into a di-anionic, tridentate ligand. This versatility allows for the formation of not only simple mononuclear complexes but also more complex polynuclear bridged structures. researchgate.netcapes.gov.br The preference for a particular chelation mode is influenced by factors such as the pH of the medium, the nature of the metal ion, and the steric and electronic properties of other substituents on the ligand. mdpi.com For instance, hard metal ions typically prefer coordination with hard donor atoms like oxygen, while softer metal ions show a preference for softer donor atoms like nitrogen. mdpi.com
Table 1: Common Chelation Modes of Phenolic Oximes
| Chelation Mode | Description | Donor Atoms | Resulting Complex Type |
|---|---|---|---|
| Bidentate (mono-anionic) | Deprotonation of the phenolic -OH group. | Phenolic Oxygen, Oxime Nitrogen | Mononuclear, Polynuclear |
| Tridentate (di-anionic) | Deprotonation of both phenolic -OH and oxime -OH groups. | Phenolic Oxygen, Oxime Nitrogen, Oxime Oxygen | Polynuclear Bridged Complexes |
| Monodentate | Coordination through a single donor atom (e.g., pyridyl nitrogen in related ligands). | Pyridyl Nitrogen or Oxime Nitrogen | Mononuclear |
The specific substituents on the phenolic oxime framework significantly modulate its coordination properties.
Phenolic Group: The acidic proton of the phenolic hydroxyl group is crucial for the primary coordination event. Its deprotonation creates a negatively charged phenoxide oxygen atom, which is a strong donor that forms a robust covalent bond with the metal ion. The position of this group ortho to the oxime moiety is critical for its ability to act as a bidentate chelating agent, leading to the formation of thermodynamically stable metallacycles. researchgate.net
Bromine Substituent: The presence of a bromine atom at the 5-position of the phenyl ring exerts a notable electronic influence on the ligand. As an electron-withdrawing group (via induction), the bromine atom increases the acidity of the phenolic proton, which can facilitate its deprotonation and subsequent coordination to the metal ion at a lower pH. Furthermore, the bromine atom can participate in non-covalent interactions, such as halogen bonding, within the crystal lattice of the metal complexes, contributing to the stability and organization of the resulting supramolecular structures. rsc.org
Synthesis and Characterization of Metal-Oxime Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. researchgate.net The reaction often proceeds readily at room temperature or with gentle heating. researchgate.net
A variety of transition metal complexes featuring phenolic oxime ligands have been successfully synthesized and studied. researchgate.netresearchgate.netasianpubs.org These include complexes with copper(II), nickel(II), cobalt(II), palladium(II), and platinum(II). researchgate.netwustl.eduresearchgate.net The ligand generally acts as a bidentate chelator, binding through the phenolic oxygen and the oxime nitrogen. researchgate.net For divalent metal ions (M²⁺), this typically results in the formation of neutral complexes with a 1:2 metal-to-ligand stoichiometry, denoted as M(L)₂, where L represents the deprotonated oxime ligand. researchgate.net For example, copper(II) readily forms stable complexes with phenolic oximes, which have been extensively studied. researchgate.net
The coordination geometries and electronic structures of the resulting metal complexes are elucidated using a combination of analytical and spectroscopic techniques.
Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in characteristic vibrational frequencies, such as the C=N and N-O stretching bands. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. For instance, the d-d transitions observed for copper(II) complexes are indicative of their geometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to characterize the ligand environment in diamagnetic complexes. semanticscholar.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. wustl.edu For example, platinum(II) and palladium(II) complexes with similar aromatic oximes often exhibit a square-planar geometry. wustl.edu Copper(II) complexes with phenolic oximes also typically adopt a square-planar coordination environment. researchgate.net
Magnetic Susceptibility: These measurements help determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and electronic structure of the central metal ion. semanticscholar.org
Table 2: Typical Characterization Data for Transition Metal-Oxime Complexes
| Technique | Information Obtained |
|---|---|
| Infrared (IR) Spectroscopy | Confirms coordination via shifts in ν(C=N), ν(N-O), and ν(O-H) bands. semanticscholar.org |
| UV-Visible Spectroscopy | Provides data on electronic transitions (d-d, charge transfer) and helps infer coordination geometry. researchgate.net |
| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. semanticscholar.org |
| X-ray Diffraction | Determines precise bond lengths, angles, coordination geometry, and supramolecular packing. wustl.edu |
| Magnetic Susceptibility | Reveals the magnetic moment, indicating the number of unpaired electrons on the metal center. semanticscholar.org |
| Elemental Analysis | Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net |
Supramolecular Chemistry and Non-Covalent Interactions
Beyond its role in coordination chemistry, this compound and its metal complexes are building blocks for constructing intricate supramolecular architectures. mdpi.com These extended structures are stabilized by a network of non-covalent interactions. rsc.org
The study of these interactions is central to crystal engineering, which aims to design materials with specific properties based on the control of intermolecular forces. mdpi.com In the context of the title compound, several types of non-covalent interactions are significant:
Hydrogen Bonding: This is a dominant interaction in the crystal structures of phenolic oximes and their complexes. researchgate.net A very common and structurally significant motif is the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen atom. researchgate.net In the solid state, intermolecular hydrogen bonds, particularly O-H···N interactions between the oxime groups of adjacent molecules, can lead to the formation of dimeric pairs or extended chains. nih.gov
π-π Stacking: The aromatic phenyl rings provide a platform for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stabilization of the crystal packing. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites (such as oxygen or nitrogen atoms) on neighboring molecules. This type of specific, directional interaction is increasingly recognized as a powerful tool in controlling supramolecular assembly. rsc.org
Table 3: Key Non-Covalent Interactions
| Interaction Type | Description | Potential Sites in this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | O-H (phenolic and oximic) groups as donors; N (oxime) and O (phenolic/oximic) atoms as acceptors. researchgate.netnih.gov |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl rings of adjacent molecules. nih.gov |
| Halogen Bond | A directional interaction between a halogen atom (Lewis acid) and a Lewis base. | Bromine atom as a halogen bond donor. rsc.org |
Hydrogen Bonding Networks in Crystalline and Solution-Phase Structures
The hydrogen bonding capabilities of this compound are a primary determinant of its structure in both solid and solution phases. The molecule contains two distinct hydrogen bond donor groups—the phenolic hydroxyl and the oxime hydroxyl—and multiple acceptor sites, including the oxime nitrogen and the phenolic oxygen.
In the crystalline phase, analogous structures robustly indicate the formation of specific hydrogen bonding patterns. A prominent feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the ethanone (B97240) moiety. This type of interaction is consistently observed in related ortho-hydroxyacetophenones, where it forms a stable six-membered ring (an S(6) motif), which contributes to the planarity of the molecule. For instance, the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone features a similar intramolecular O—H⋯O hydrogen bond that consolidates the molecular conformation. nih.govresearchgate.net
In addition to intramolecular bonding, intermolecular hydrogen bonds are crucial for building extended supramolecular networks. Studies on structurally similar oximes, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, reveal the formation of inversion dimers through pairs of O—H⋯N hydrogen bonds between the oxime groups of two adjacent molecules. nih.govresearchgate.net This interaction typically creates a characteristic R²₂(6) ring motif. It is highly probable that this compound engages in similar dimeric association in the solid state, linking molecules into well-defined pairs.
In solution, NMR spectroscopic studies on related compounds, like (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, have confirmed the persistence of strong intramolecular O—H⋯O type hydrogen bonds. researchgate.net This suggests that the stable six-membered ring motif is maintained even when the constraints of the crystal lattice are removed. The intermolecular interactions, however, would be subject to competition with solvent molecules.
Table 1: Hydrogen Bonding Parameters in Structurally Related Compounds
| Compound | Interaction Type | Motif | Donor-Acceptor Distance (Å) | Reference |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Intramolecular O—H⋯O | S(6) | Not Specified | nih.govresearchgate.net |
| 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime | Intermolecular O—H⋯N | R²₂(6) | Not Specified | nih.govresearchgate.net |
| 1-(5-Acetyl-2-hydroxyphenyl)ethanone | Intramolecular O—H⋯O | S(6) | 2.524 | nih.gov |
π-Stacking and Halogen Bonding Interactions within Molecular Assemblies
Beyond the dominant hydrogen bonds, π-stacking and halogen bonding play a vital role in the three-dimensional organization of the molecular assemblies.
Halogen Bonding Interactions: The presence of a bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. The oxime group, with its nitrogen and oxygen lone pairs, can serve as a potent halogen bond acceptor. Research on 5-halogeno-1H-isatin-3-oximes has shown that the oxime functionality can effectively compete with other acceptor sites to form O(oxime)⋯Br/I halogen bonds. mdpi.com In these systems, the geometry of the interaction is well-defined, with C—Br⋯O angles approaching linearity (e.g., 164.1°), and the Br⋯O distance being significantly shorter than the sum of the van der Waals radii. mdpi.com Therefore, it is plausible that in the crystal structure of this compound, intermolecular Br⋯O or Br⋯N halogen bonds contribute to the formation of extended one-, two-, or three-dimensional networks, further stabilizing the molecular assembly.
Table 2: π-Stacking and Halogen Bonding Parameters in Structurally Related Compounds
| Compound | Interaction Type | Geometric Parameter | Value (Å or °) | Reference |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | π–π stacking | Centroid-Centroid Distance | 3.588 | nih.govresearchgate.net |
| 1-(5-Acetyl-2-hydroxyphenyl)ethanone | π–π stacking | Centroid-Centroid Distance | 3.599 | nih.gov |
| 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime | π–π stacking | Centroid-Centroid Distance | 3.910 - 3.945 | nih.govresearchgate.net |
| 5-Bromo-1H-isatin-3-oxime | Halogen Bond (Br⋯O) | Br⋯O Distance | 3.183 | mdpi.com |
| 5-Bromo-1H-isatin-3-oxime | Halogen Bond (Br⋯O) | C—Br⋯O Angle | 164.1 | mdpi.com |
Structure Reactivity and Structure Property Relationships
Influence of Substituent Effects on Reactivity (e.g., Electronic and Steric Effects of Bromine and Hydroxyl Groups)
The reactivity of 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is significantly influenced by the electronic and steric properties of its substituents: the bromine atom, the hydroxyl group, and the oxime moiety itself, all attached to the phenyl ring. The interplay of these functional groups dictates the molecule's behavior in chemical reactions.
The hydroxyl (-OH) group at the ortho position to the ethanone (B97240) oxime moiety is an activating group. Through resonance, it donates electron density to the aromatic ring, making the ring more nucleophilic and susceptible to electrophilic substitution. However, its primary electronic influence is the formation of a strong intramolecular hydrogen bond with the nitrogen atom of the oxime group. This interaction creates a stable six-membered ring, which can decrease the acidity of the phenolic proton and influence the conformational preference of the molecule.
The bromine atom at the para position to the hydroxyl group exerts a dual electronic effect. As a halogen, it is electronegative and withdraws electron density from the aromatic ring through the inductive effect (-I). This deactivating effect makes the ring less reactive towards electrophiles. Concurrently, bromine possesses lone pairs of electrons that can be donated to the ring via the resonance effect (+R), although this effect is generally weaker than its inductive withdrawal for halogens. The net result is a deactivation of the ring, with the bromine atom directing incoming electrophiles to the ortho and para positions relative to itself.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Hydroxyl (-OH) | 2- (ortho) | +R (strong), -I (moderate) | Activates the ring, forms intramolecular H-bonds, influences oxime conformation. |
| Bromine (-Br) | 5- (meta) | -I (strong), +R (weak) | Deactivates the ring, influences electron density at the oxime group. |
Stereochemical Influence on Chemical Transformations (e.g., E/Z Isomerism of the Oxime Moiety)
The presence of the carbon-nitrogen double bond (C=N) in the oxime moiety of this compound gives rise to geometric isomerism, specifically E/Z isomerism. The two isomers, (E)-1-(5-bromo-2-hydroxyphenyl)ethanone oxime and (Z)-1-(5-bromo-2-hydroxyphenyl)ethanone oxime, differ in the spatial arrangement of the hydroxyl group and the methyl group around the C=N double bond.
In the (E)-isomer, the oxime hydroxyl group is positioned trans (opposite) to the more substituted group on the carbon atom (the 5-bromo-2-hydroxyphenyl group). Conversely, in the (Z)-isomer, the hydroxyl group is cis (on the same side) as the phenyl ring. The relative stability of these isomers is dictated by steric and electronic factors. Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the oxime's hydroxyl group and the bulky substituted phenyl ring. nih.gov The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen can further stabilize a specific conformation, typically favoring the (E)-isomer where such an interaction is sterically feasible. nih.gov
The stereochemistry of the oxime is critical in determining its reaction pathways. For example, in reactions like the Beckmann rearrangement, the group anti-periplanar to the oxime hydroxyl group is the one that migrates. Therefore, the (E) and (Z) isomers would yield different products under rearrangement conditions. Similarly, in coordination chemistry, the specific isomer present will dictate how the molecule can act as a ligand, affecting the geometry and stability of the resulting metal complex.
The interconversion between (E) and (Z) isomers can occur, but often requires significant energy input, such as heat or UV radiation, to overcome the rotational barrier of the C=N bond. nih.gov For many oximes, the calculated barriers for E/Z-isomerization are high, making the interconversion unlikely at room temperature. nih.gov
| Isomer | Arrangement around C=N | Relative Stability | Potential Reactivity Difference |
| (E)-isomer | -OH is trans to the phenyl ring | Generally more stable | Different migration pattern in Beckmann rearrangement; preferred for certain metal complex formations. |
| (Z)-isomer | -OH is cis to the phenyl ring | Generally less stable | Leads to a different Beckmann rearrangement product. |
Modulating Reactivity and Selectivity through Ligand Design in Metal-Catalyzed Reactions
This compound possesses functional groups characteristic of salicylaldoxime-type ligands, which are well-known for their ability to form stable complexes with a wide range of transition metals. researchgate.net The molecule can act as a bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group, forming a stable chelate ring. researchgate.net The design of such ligands is crucial for modulating the reactivity and selectivity of metal catalysts.
The electronic properties of the resulting metal complex are directly influenced by the substituents on the salicylaldoxime (B1680748) framework.
Hydroxyl Group: The ortho-hydroxyl group is essential for the primary coordination, forming a strong metal-oxygen bond upon deprotonation.
Bromine Atom: The electron-withdrawing bromine atom at the 5-position decreases the electron density on the phenyl ring. This electronic pull influences the donor strength of the phenolic oxygen and the oxime nitrogen. A less electron-donating ligand can increase the Lewis acidity of the coordinated metal center, which can, in turn, enhance its catalytic activity in reactions such as Lewis acid-catalyzed transformations.
By systematically modifying this ligand structure—for instance, by changing the halogen or its position, or by altering the group on the oxime carbon—a library of ligands can be created. This allows for the fine-tuning of the electronic and steric environment around the metal center. Such tuning is fundamental in optimizing catalysts for specific organic transformations, including oxidation, reduction, and cross-coupling reactions. While specific catalytic applications for complexes of this compound are not extensively documented, the principles of ligand design strongly suggest its potential in the development of bespoke metal catalysts. mdpi.com
| Ligand Feature | Influence on Metal Complex | Potential Effect on Catalysis |
| Phenolic Oxygen | Primary coordination site | Modulates metal-ligand bond strength. |
| Oxime Nitrogen | Second coordination site, completes chelate ring | Affects complex geometry and stability. |
| Bromo Substituent | Electron-withdrawing | Increases Lewis acidity of the metal center, potentially enhancing catalytic rates. |
| E/Z Isomerism | Steric environment | Influences substrate approach and enantioselectivity in asymmetric catalysis. |
Correlation of Computational Data with Experimental Reactivity Profiles
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and rationalizing the reactivity of molecules like this compound. By correlating theoretical calculations with experimental data, a deeper understanding of structure-reactivity relationships can be achieved.
Studies on structurally similar molecules, such as 5-bromosalicylaldehyde, have demonstrated a strong correlation between calculated and experimental data. acs.org For this compound, computational models can be used to predict various properties:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be calculated for both E and Z isomers, and these can be compared with experimental data from techniques like X-ray crystallography.
Thermodynamic Stability: The relative energies of the E and Z isomers, as well as the energy barrier for their interconversion, can be calculated to predict the dominant isomer under given conditions. nih.gov
Spectroscopic Properties: NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm isomeric assignments. nih.gov
Reactivity Indices: DFT calculations can determine parameters like frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions. These indices help identify the most likely sites for nucleophilic and electrophilic attack, predicting the molecule's regioselectivity in reactions.
For example, the calculated HOMO-LUMO energy gap can be correlated with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites prone to electrophilic and nucleophilic attack, respectively. By comparing these computational predictions with observed product distributions in experimental reactions, a robust model of the molecule's reactivity profile can be developed. acs.org
| Computational Parameter | Experimental Correlation | Insight Provided |
| Optimized Geometry | X-ray crystal structure data | Confirms molecular structure and stereochemistry. |
| Relative Isomer Energies | Experimentally observed isomer ratios (e.g., from NMR) | Predicts the thermodynamically favored isomer. nih.gov |
| Calculated NMR Shifts | Experimental ¹H and ¹³C NMR spectra | Aids in the structural elucidation and assignment of isomers. nih.gov |
| HOMO-LUMO Energy Gap | Reaction rates, UV-Vis spectra | Correlates with chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | Regioselectivity of reactions | Identifies reactive sites for electrophiles and nucleophiles. acs.org |
Advanced Applications in Organic Synthesis Enabled by 1 5 Bromo 2 Hydroxyphenyl Ethanone Oxime
Utilization as a Precursor in Complex Molecule Synthesis
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime serves as a versatile precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The inherent reactivity of the oxime functional group, coupled with the electronic properties imparted by the bromo and hydroxyl substituents on the phenyl ring, allows for its participation in numerous synthetic transformations.
One of the primary applications of oximes in organic synthesis is in the construction of nitrogen- and oxygen-containing heterocycles. For instance, oximes are key starting materials for the synthesis of isoxazoles. mdpi.comorganic-chemistry.orgnih.govnih.gov The reaction of an oxime with an alkyne, often catalyzed by a metal such as copper(I), leads to the formation of a 3,5-disubstituted isoxazole (B147169) ring through a cycloaddition reaction. organic-chemistry.org In the context of this compound, this would involve the reaction with a suitable alkyne to yield a 3-(5-Bromo-2-hydroxyphenyl)-5-substituted isoxazole. The reaction proceeds through the in-situ generation of a nitrile oxide from the oxime, which then undergoes a 1,3-dipolar cycloaddition with the alkyne.
Furthermore, the oxime moiety can be transformed into other functional groups, which can then be utilized in further synthetic steps. A significant transformation is the Beckmann rearrangement, where an oxime is converted into an amide or a lactam in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org For this compound, this rearrangement would yield N-(5-bromo-2-hydroxyphenyl)acetamide. This transformation is valuable as amides are fundamental building blocks in many biologically active molecules and polymers. The reaction is catalyzed by a variety of acids, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org
The presence of the bromo substituent on the aromatic ring also opens up possibilities for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These palladium-catalyzed reactions would allow for the introduction of a wide range of substituents at the 5-position of the phenyl ring, thereby enabling the synthesis of a diverse library of complex molecules from a single precursor.
Exploration of Catalytic Roles or Roles in Catalytic Cycles
While direct catalytic applications of this compound itself are not extensively documented, its structural features, particularly the oxime and phenol (B47542) moieties, suggest its potential to act as a ligand in transition metal catalysis. Oximes are known to form stable complexes with various transition metals, and these complexes can exhibit catalytic activity. at.uaresearchgate.netnih.gov
The nitrogen and oxygen atoms of the oxime group, along with the oxygen of the phenolic hydroxyl group, can act as coordination sites for metal ions. This chelation can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic performance in various organic transformations. For example, transition metal complexes with Schiff base ligands, which are structurally related to oximes, have been shown to be effective catalysts for oxidation reactions. nih.govmdpi.com A complex of this compound with a transition metal like copper, nickel, or palladium could potentially catalyze reactions such as C-H activation, cross-coupling reactions, or oxidation reactions. scispace.comrsc.org
Recent research has highlighted the role of transition metal-catalyzed reactions involving oximes, where the oxime can undergo transformations like C-H bond activation and N-O bond cleavage. researchgate.netscispace.com In such catalytic cycles, the oxime can be considered a pro-ligand or a reactive component that is transformed during the reaction. For instance, palladium-catalyzed reactions of oxime esters can lead to the formation of iminyl radicals, which can then participate in various cyclization and addition reactions to form nitrogen-containing heterocycles. scispace.com Although these studies often utilize oxime esters rather than free oximes, they demonstrate the potential for oxime-derived species to be key intermediates in catalytic processes.
The following table summarizes potential catalytic applications based on the functional groups present in this compound:
| Functional Group | Potential Catalytic Role | Type of Catalysis |
| Oxime | Ligand for transition metals | Homogeneous catalysis |
| Phenolic Hydroxyl | Ligand for transition metals | Homogeneous catalysis |
| Bromo Substituent | Site for oxidative addition in cross-coupling | Palladium catalysis |
Facilitating Selective Functional Group Transformations and Protecting Group Chemistry
The oxime functional group in this compound can be involved in various selective functional group transformations. As mentioned earlier, the Beckmann rearrangement provides a pathway to selectively convert the ketoxime into an amide. masterorganicchemistry.comwikipedia.org This is a powerful tool for introducing an amide functionality into a molecule under relatively mild conditions.
The oxime group itself can serve as a protecting group for the ketone functionality. Ketones are often reactive functional groups that may need to be protected during multi-step syntheses to avoid unwanted side reactions. The conversion of a ketone to an oxime is a straightforward reaction, typically achieved by reacting the ketone with hydroxylamine (B1172632). illinois.edu The resulting oxime is generally stable to a variety of reaction conditions, including those involving nucleophiles and reducing agents. Subsequently, the ketone can be regenerated from the oxime under mild oxidative or hydrolytic conditions. organic-chemistry.org Several reagents, such as 2-iodylbenzoic acid in water or cupric chloride, can efficiently deprotect the oxime to restore the original ketone. organic-chemistry.org
Furthermore, the oxime group can be a precursor for the synthesis of other functional groups. For example, the reduction of an oxime can lead to the formation of a primary amine. This transformation provides a route to introduce an amino group into the molecule, which is a key functional group in many pharmaceuticals and natural products.
The table below outlines some of the functional group interconversions possible with this compound:
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Ketoxime | Acid (e.g., H₂SO₄, PPA) | Amide (Beckmann Rearrangement) |
| Ketoxime | Reducing agent (e.g., LiAlH₄, H₂/Pd) | Primary Amine |
| Ketone | Hydroxylamine (NH₂OH) | Ketoxime (Protection) |
| Ketoxime | Oxidizing/Hydrolytic agent (e.g., IBX, CuCl₂) | Ketone (Deprotection) |
| Bromo-Aryl | Pd catalyst, coupling partner | Substituted Aryl (Cross-coupling) |
| Phenolic Hydroxyl | Base, Alkylating/Acylating agent | Ether/Ester |
Q & A
Q. What are the established synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via oximation of 1-(5-Bromo-2-hydroxyphenyl)ethanone using hydroxylamine hydrochloride under reflux in ethanol/water with K₂CO₃ as a base . Alternative routes involve Wittig reactions, such as reacting 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in NMP at 210°C, yielding 26% after purification . Optimization strategies include:
- Temperature Control : Lowering reaction temperatures to avoid decomposition of thermally sensitive intermediates.
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance electrophilic reactivity but require high-temperature conditions.
- Base Strength : Adjusting K₂CO₃ concentration to balance reaction kinetics and byproduct formation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies oxime (N–O stretch at ~950 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and oxime proton at δ ~10 ppm .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 227.0) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding motifs (e.g., O–H⋯N interactions) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/n) with:
- Planarity : The benzofuran and oxime moieties are nearly coplanar (r.m.s. deviation = 0.031 Å), favoring π-π stacking (centroid distances: 3.91–3.94 Å) .
- Hydrogen Bonding : O–H⋯N interactions form inversion dimers (R₂²(6) motifs), while weak C–H⋯π interactions further stabilize the lattice .
- Refinement : SHELXL-97 software refines atomic positions using high-resolution data (θ = 3.5–29.9°, MoKα radiation) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this oxime derivative?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., ~4.5 eV), dipole moments (~3.2 Debye), and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., fungal CYP51 enzymes) with binding energies ≤−8.5 kcal/mol, correlating with antifungal activity .
- ADMET Prediction : SwissADME evaluates bioavailability (55% probability) and BBB permeability (log Kp = −5.91 cm/s) .
Q. What mechanisms underlie the biological activity of this compound, and how can its cytotoxicity be assessed in vitro?
- Methodological Answer :
- Antifungal Activity : Inhibition of ergosterol biosynthesis via CYP51 binding (IC₅₀ ≤ 10 µM) is confirmed via microbroth dilution assays against Candida spp. .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity (therapeutic index ≥10) .
- DNA Binding : UV-vis titration with CT-DNA evaluates intercalation (hypochromic shifts ≥20%) .
Q. How should researchers address contradictions in solubility data reported for this compound?
- Experimental Variability : pH adjustments (pKa ~8.5) and ionic strength (e.g., 0.1 M PBS) alter ionization.
- Prediction Models : ESOL (−2.89), Ali (−2.69), and SILICOS-IT (−2.63) algorithms differ in parameter weighting (e.g., polarity, molecular volume) .
- Validation : Use shake-flask methods with HPLC quantification under controlled conditions (25°C, 48h equilibration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
